molecular formula C9H5ClO2 B3032729 3-Chloro-1-benzofuran-2-carbaldehyde CAS No. 40620-00-6

3-Chloro-1-benzofuran-2-carbaldehyde

Cat. No. B3032729
CAS RN: 40620-00-6
M. Wt: 180.59 g/mol
InChI Key: LCUJMIJZIBBAAX-UHFFFAOYSA-N
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Description

3-Chloro-1-benzofuran-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of 3-chloro-1-benzofuran-2-carbaldehyde includes a chloro substituent at the third position and a formyl group at the second position of the benzofuran ring.

Synthesis Analysis

The synthesis of highly functionalized benzofurans, which includes compounds like 3-chloro-1-benzofuran-2-carbaldehyde, can be achieved through a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. This process generates chloromethylene furans, which are labile intermediates. These intermediates can then undergo a facile rearrangement into benzofuran carbaldehydes under mild acidic conditions . This method provides an efficient and connective assembly of the benzofuran scaffold.

Molecular Structure Analysis

The molecular structure of 3-chloro-1-benzofuran-2-carbaldehyde is characterized by the presence of a benzofuran core, which is a bicyclic structure composed of a benzene ring fused to a furan ring. The chloro and formyl substituents on the benzofuran ring influence the reactivity and electronic properties of the molecule.

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 3-chloro-1-benzofuran-2-carbaldehyde, the synthesis method suggests that the compound could participate in further chemical transformations. For instance, the formyl group could be involved in nucleophilic addition reactions, and the chloro substituent might undergo substitution reactions under appropriate conditions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of Novel Heterocycles

3-Chloro-1-benzofuran-2-carbaldehyde has been employed as a foundational compound for generating novel heterocycles. For instance, it was used to create a series of new heterocycles through reactions with various hydrazides, demonstrating its utility in constructing complex molecular architectures (Baashen, Abdel-Wahab, & El‐Hiti, 2017). Additionally, it served as a key starting material in the synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines, showcasing a rapid, catalyst-free approach to these compounds with good antitumor activities (Li et al., 2014).

Antimicrobial and Antitumor Activities

Compounds derived from 3-Chloro-1-benzofuran-2-carbaldehyde have exhibited notable antimicrobial and antitumor properties. A study on the synthesis and in vitro antiviral activity of benzofuran-3-yl chloride derivatives highlighted their potential in medical applications, despite some compounds showing cytotoxicity (Yar et al., 2009). Another research demonstrated the synthesis of benzofuran-2-yl pyrazole pyrimidine derivatives, which, through docking studies, showed promise as thymidylate synthase inhibitors, indicating their potential in cancer therapy (El-Zahar et al., 2011).

Mechanistic Investigations and Synthesis Methodologies

Studies have also focused on mechanistic investigations and the development of synthesis methodologies using 3-Chloro-1-benzofuran-2-carbaldehyde. For example, the compound facilitated the preparation of highly functionalized benzofurans, offering insights into the mechanistic aspects of benzofuran synthesis (Schevenels et al., 2012; 2013). This underlines its importance not only as a precursor for complex molecules but also as a tool for understanding chemical synthesis processes.

Safety And Hazards

The safety information available indicates that 3-Chloro-1-benzofuran-2-carbaldehyde may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzofuran compounds, including 3-Chloro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

3-chloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJMIJZIBBAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406106
Record name 3-Chlorobenzofuran-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-benzofuran-2-carbaldehyde

CAS RN

40620-00-6
Record name 3-Chlorobenzofuran-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of phosphorus oxychloride (19 mL, 209 mmol) in DMF (40 mL) is slowly added 2-carboxymethoxybenzoic acid (6.84 g, 35 mmol) in portions. The mixture is warmed to room temperature for 30 min and then heated to 90° C. overnight. The mixture is cooled to room temperature and poured carefully into ice water, extracted with ethyl acetate (3×50 mL), dried with sodium sulfate and concentrated in vacuo. Purification by column chromatography (silica, hexanes/ethyl acetate, 4:1) gave title compound (1.62 g, 26%) as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 9.98 (s, 1H), 7.82-7.88 (m, 2H), 7.69-7.73 (m, 1H), 5.51-7.56 (m, 1H).
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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